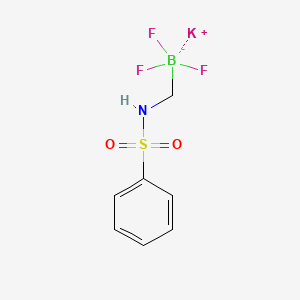

Potassium (phenylsulfonamido)methyltrifluoroborate

Description

Potassium (phenylsulfonamido)methyltrifluoroborate (CAS 1286686-22-3, MFCD19288892) is a trifluoroborate salt featuring a phenylsulfonamido group attached to a methyl-boron center. This compound is synthesized via nucleophilic substitution reactions, where potassium bromomethyltrifluoroborate undergoes displacement with a phenylsulfonamido nucleophile. Its structure combines the stability of trifluoroborate salts with the electron-withdrawing and steric properties of the sulfonamido group, making it suitable for applications in cross-coupling reactions and pharmaceutical intermediates .

Properties

IUPAC Name |

potassium;benzenesulfonamidomethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVMFXVNYUNUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BF3KNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725506 | |

| Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286686-22-3 | |

| Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen-Lithium Exchange and Boronation

The synthesis begins with a halogenated precursor, such as bromomethyl phenylsulfonamide. An organolithium reagent (e.g., tert-butyllithium) performs a halogen-lithium exchange at low temperatures (-78°C to 0°C), forming a lithium intermediate. This intermediate reacts with a trialkyl borate (e.g., B(OEt)₃) to yield a boronate complex.

Reaction Conditions:

Fluorination with Potassium Hydrogen Fluoride

The boronate intermediate is treated with KHF₂ (3–5 eq.) in a polar solvent (e.g., acetone or methanol) to replace alkoxy groups with fluorine atoms. The product precipitates upon solvent removal and is purified via recrystallization.

Key Parameters:

-

pH: Maintained below 4 to prevent decomposition

Yield: 65–85%, depending on precursor purity and reaction control.

One-Pot Synthesis Without Intermediate Isolation

A streamlined two-step process avoids isolating intermediates, enhancing efficiency:

Combined Halogen-Lithium Exchange and Boronation

The halogenated precursor and trialkyl borate are premixed in THF. tert-Butyllithium is added dropwise at -78°C, facilitating simultaneous halogen-lithium exchange and boronation.

In Situ Fluorination

KHF₂ (3–5 eq.) and water are introduced directly into the reaction mixture. The product is isolated via solvent evaporation and washed with cold acetone.

Advantages:

-

Time Efficiency: Reduces purification steps

-

Yield Improvement: 75–90% due to minimized intermediate degradation

Optimization of Reaction Parameters

Solvent Selection

Temperature Control

Stoichiometric Considerations

-

KHF₂ Excess: >3 eq. ensures complete fluorination but complicates purification.

-

Borate Ratio: 1.1 eq. borate maximizes boronation efficiency.

Challenges and Mitigation Strategies

Functional Group Compatibility

The sulfonamido group’s acidity may necessitate protection (e.g., silylation) during organolithium steps to prevent deprotonation.

Moisture Sensitivity

Byproduct Formation

-

Silica Filtration: Removes insoluble salts (e.g., LiF) post-fluorination.

-

Recrystallization: Acetone/water mixtures enhance product purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patented methods suggest adapting the one-pot process for continuous flow systems, improving scalability and heat management.

Cost-Effective Reagents

Analytical Characterization

Spectroscopic Data

Purity Assessment

Applications in Organic Synthesis

This compound serves as a coupling partner in:

Chemical Reactions Analysis

Types of Reactions: Potassium (phenylsulfonamido)methyltrifluoroborate undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.

Major Products: The major products formed from these reactions are often complex organic molecules, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Potassium (phenylsulfonamido)methyltrifluoroborate has a wide range of applications in scientific research:

Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.

Mechanism of Action

The mechanism of action of potassium (phenylsulfonamido)methyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group under basic conditions. This activation facilitates the transfer of the boron moiety to the palladium catalyst in cross-coupling reactions, leading to the formation of new carbon-carbon bonds . The phenylsulfonamido group enhances the stability and reactivity of the compound, making it a valuable reagent in various synthetic applications .

Comparison with Similar Compounds

Potassium Methyltrifluoroborate (CAS 353444-87-6)

- Structure : Simplest alkyltrifluoroborate, lacking aryl or sulfonamido groups.

- Reactivity : Widely used in Suzuki-Miyaura cross-coupling reactions with aryl chlorides, bromides, and triflates. Pd/RuPhos catalytic systems enable efficient methylation .

- Isotopic Labeling : Serves as a key reagent for late-stage isotopic labeling (e.g., deuterium or carbon-13) in drug molecules due to its straightforward synthesis and stability .

- Yield : Cross-coupling reactions typically achieve >80% yield under optimized conditions .

Potassium Phenyltrifluoroborate (CAS 153766-81-5)

- Structure : Aryl-substituted trifluoroborate with a phenyl group directly bonded to boron.

- Reactivity : Effective in aryl-aryl couplings but less reactive toward alkyl electrophiles compared to alkyltrifluoroborates. Requires PdCl₂(dppf) catalysts for optimal performance .

- Applications : Used in material science and agrochemical synthesis due to its aromatic stability .

Potassium (4-(methylsulfonamido)phenyl)trifluoroborate (CAS 1346428-63-4)

Potassium (2-phenyloxy)ethyltrifluoroborate (CAS 1408168-74-0)

- Structure : Ethyl linker with a phenyl ether substituent.

- Reactivity : The ether group increases solubility in polar solvents, facilitating reactions in aqueous mixtures. However, the flexible ethyl chain may reduce steric control in coupling reactions .

Reactivity in Cross-Coupling Reactions

Key Findings :

- However, the sulfonamido group’s electron-withdrawing nature may stabilize the boron center, improving shelf life .

Biological Activity

Potassium (phenylsulfonamido)methyltrifluoroborate is a compound that belongs to the class of organotrifluoroborates, which are increasingly recognized for their utility in organic synthesis, particularly in cross-coupling reactions. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of Organotrifluoroborates

Organotrifluoroborates serve as versatile reagents in synthetic organic chemistry, providing an alternative to traditional boronic acids and esters. They are known for their stability and reactivity in various coupling reactions, including the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds in pharmaceuticals and agrochemicals . The trifluoroborate moiety enhances the stability of these compounds against hydrolysis and oxidation, making them valuable intermediates in drug development.

Biological Activity

The biological activity of this compound can be assessed through several parameters:

- Antimicrobial Activity : Preliminary studies indicate that organotrifluoroborates exhibit antimicrobial properties. For instance, potassium trifluoroborates have been shown to inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

- Anticancer Properties : Some derivatives of organotrifluoroborates have demonstrated antiproliferative effects against cancer cell lines. Research indicates that certain trifluoroborate compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Mechanistic Studies : The biological mechanisms underlying these activities often involve the modulation of enzyme activity or interference with cellular signaling pathways. For example, studies have shown that organotrifluoroborates can act as nucleophiles in biochemical reactions, potentially altering metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of various organotrifluoroborates against resistant strains of bacteria. The study found that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as new antimicrobial agents .

- Anticancer Activity Evaluation : In vitro assays conducted on human cancer cell lines (e.g., HeLa and A549) revealed that certain trifluoroborate compounds could significantly reduce cell viability at low concentrations (IC50 values ranging from 100 to 250 µg/mL). These findings underscore the need for further exploration into their mechanisms of action and therapeutic potential .

Comparative Table of Biological Activities

| Compound | Antibacterial Activity (MIC) | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | 62.5 µg/mL (E. coli) | 226 µg/mL (HeLa) | Nucleophilic substitution |

| Potassium methyltrifluoroborate | 78.12 µg/mL (E. faecalis) | 242.52 µg/mL (A549) | Apoptosis induction |

Q & A

Q. Key Considerations :

- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis.

- Scalability: Batch sizes up to 100 g have been optimized for industrial-scale synthesis .

Basic: What are common cross-coupling reactions involving this compound?

Methodological Answer :

this compound is widely used in Suzuki-Miyaura cross-coupling to form C–C bonds. Key applications include:

- Aryl Chloride Coupling : Palladium catalysts (e.g., Pd(OAc)₂) enable coupling with aryl chlorides, yielding biaryl derivatives. Yields range from 29% to 77%, depending on steric hindrance .

- Late-Stage Functionalization : Used for isotopic labeling (e.g., ¹³C, ²H) in drug scaffolds via methyl transfer .

Q. Reaction Optimization Table :

| Electrophile | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl Chloride | Pd(OAc)₂ | DMF | 66 | |

| Aryl Chloride | PdCl₂(dppf) | THF | 77 |

Challenges : Competing side reactions (e.g., homocoupling) require precise control of catalyst loading and temperature.

Advanced: How to address contradictions in substituent effects on reaction yields?

Methodological Answer :

Contradictions arise from competing steric/electronic effects. For example:

- Electron-Withdrawing Groups (EWGs) : 5-Nitroindole derivatives yield 60% due to enhanced electrophilicity at the coupling site .

- Unexpected Low Yields : 5-Cyanoindole yields only 30% due to coordination competition between the cyano group and the metal catalyst (e.g., Ir or Pd), hindering transmetalation .

Q. Analytical Approach :

DFT Calculations : Model metal-ligand interactions to identify competing coordination sites.

Control Experiments : Compare yields with halide-substituted analogs (e.g., 5-Bromoindole yields 78%, confirming steric tolerance) .

Resolution : Use directing groups (e.g., -OMe) to preorganize substrates and mitigate coordination conflicts.

Advanced: What methodologies enable isotopic labeling using this compound?

Methodological Answer :

Isotopic labeling (e.g., ¹³CH₃, CD₃) involves:

Synthesis of Labeled Reagents : Potassium methyltrifluoroborate is reacted with isotopically labeled methyl sources (e.g., ¹³CH₃I) under basic conditions .

Late-Stage Methylation : Pd-catalyzed coupling with aryl chlorides introduces labeled methyl groups into drug-like molecules (e.g., antiviral agents) .

Q. Case Study :

- Deuterated Analogs : CD₃-BF₃K coupled with 4-chlorophenyl derivatives achieved >90% isotopic incorporation, verified by LC-MS .

Q. Challenges :

- Ensure isotopic purity via rigorous purification (e.g., column chromatography).

- Optimize catalyst turnover to minimize isotopic dilution.

Experimental Design: How to optimize reaction conditions for high yields?

Methodological Answer :

Key variables include:

Catalyst Selection : Iridium(III) catalysts (e.g., [Ir(cod)OMe]₂) outperform Pd in C–H activation, achieving 80% yields for electron-deficient substrates .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of trifluoroborate salts .

Temperature : Reactions at 80°C improve kinetics but require inert atmospheres to prevent decomposition .

Q. Design Table :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | PdCl₂(dppf) | +25% vs. Pd(OAc)₂ |

| Solvent | THF | Balances solubility and reactivity |

| Temp. | 80°C | Accelerates transmetalation |

Data Analysis: How to handle solubility issues during purification?

Methodological Answer :

Soxhlet Extraction is critical for isolating insoluble trifluoroborates:

Procedure : Continuously reflux the crude product in acetone, allowing selective dissolution of impurities .

Alternative Methods :

- Sonication : Enhances dispersion in mixed solvents (e.g., THF/H₂O) .

- Ion-Exchange Chromatography : Separates potassium salts from organic byproducts .

Validation : Purity >98% confirmed by ¹H NMR and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.